InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3
. The Canonical SMILES representation is CC1=CC(=C(C=C1O)C(C)C)Br
. The synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol typically involves the bromination of 5-isopropyl-2-methylphenol. A common method for its preparation includes the following steps:
This method emphasizes controlled conditions to maximize yield and minimize side reactions.
The molecular structure of 4-Bromo-5-isopropyl-2-methylbenzenol features a bromine atom attached to a benzene ring that also contains an isopropyl group and a hydroxyl group (–OH).
4-Bromo-5-isopropyl-2-methylbenzenol can participate in various chemical reactions due to its functional groups:
These reactions are important for synthesizing more complex organic molecules or modifying existing structures for specific applications.
The mechanism of action for compounds like 4-Bromo-5-isopropyl-2-methylbenzenol often involves interactions with biological targets in medicinal chemistry. For example:
The stability of this compound under various conditions (light, temperature, pH) is crucial for its application in synthesis and biological studies.
4-Bromo-5-isopropyl-2-methylbenzenol serves multiple roles across different scientific disciplines:
The versatility and functional groups present in 4-Bromo-5-isopropyl-2-methylbenzenol make it a valuable compound in both academic research and industrial applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4